![molecular formula C24H23FN4O4 B2711640 (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946353-44-2](/img/structure/B2711640.png)
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It has a molecular formula of C24H23FN4O4 .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The compound was prepared from 4-(chloromethyl)-1-(4-fluorophenyl)-3-(4-isopropoxyphenyl)-1H-pyrazole . The pure compound was eluted with CH2Cl2–MeOH 98.5: 1.5 v/v and obtained as a light brown solid .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of its functional groups. For example, boronic acids and their esters, which are similar to this compound, are known to undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex chemical structures involving triazole and oxazole moieties has been a focus, contributing to the understanding of their crystal structures and chemical properties. For instance, the synthesis of related compounds has enabled the examination of crystal structures, revealing significant insights into their molecular arrangements and potential for forming stable crystalline forms (Xu Liang, 2009). Such studies are foundational for further applications in materials science and drug design, emphasizing the importance of molecular geometry and intermolecular interactions.
Biological Significance and Potential Applications
Triazole derivatives have shown a range of biological activities, including acting as dual PPARalpha/delta agonists, suggesting their potential in therapeutic areas such as metabolic disorders (C. Ciocoiu et al., 2010). Additionally, the exploration of triazole compounds for antimicrobial and analgesic activities has been significant, indicating the versatility of these structures in developing new therapeutic agents (Muhammad Zaheer et al., 2021). Such research underscores the potential of triazole derivatives in addressing various health challenges by targeting specific biological pathways or organisms.
Future Directions
The compound could be further studied for its potential applications in various fields. For example, it could be evaluated for its antimycobacterial activity against Mycobacterium tuberculosis . Additionally, further studies could be conducted to explore its other potential biological activities and applications in drug design and delivery.
Mechanism of Action
Target of action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, the primary targets of “{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of action
The compound might interact with its targets by binding to specific receptors or transporters, thereby modulating the release or reuptake of neurotransmitters .
Biochemical pathways
The compound’s action could affect various biochemical pathways related to neurotransmitter synthesis, release, reuptake, and degradation. This could lead to changes in neurotransmitter levels and neural signaling .
properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRWOCQZIFRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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